molecular formula C23H18ClN5O2S B2530572 3-(BENZENESULFONYL)-N-[2-(4-CHLOROPHENYL)ETHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE CAS No. 866340-88-7

3-(BENZENESULFONYL)-N-[2-(4-CHLOROPHENYL)ETHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE

Cat. No.: B2530572
CAS No.: 866340-88-7
M. Wt: 463.94
InChI Key: CZNLFQIXPJOCPP-UHFFFAOYSA-N
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Description

3-(BENZENESULFONYL)-N-[2-(4-CHLOROPHENYL)ETHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a benzenesulfonyl group, a chlorophenyl ethyl group, and a triazoloquinazoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(BENZENESULFONYL)-N-[2-(4-CHLOROPHENYL)ETHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors to form the triazoloquinazoline core. The reaction conditions often include the use of strong acids or bases and elevated temperatures.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced through a sulfonation reaction, typically using benzenesulfonyl chloride and a base such as pyridine.

    Attachment of the Chlorophenyl Ethyl Group: This step involves the alkylation of the triazoloquinazoline core with a chlorophenyl ethyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(BENZENESULFONYL)-N-[2-(4-CHLOROPHENYL)ETHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzenesulfonyl group or the chlorophenyl ethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids or quinazoline derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted triazoloquinazolines.

Scientific Research Applications

3-(BENZENESULFONYL)-N-[2-(4-CHLOROPHENYL)ETHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(BENZENESULFONYL)-N-[2-(4-CHLOROPHENYL)ETHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Modulating Receptors: Interacting with cellular receptors and altering their signaling pathways.

    Interfering with DNA/RNA: Binding to nucleic acids and affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 3-(BENZENESULFONYL)-N-[2-(4-METHOXYPHENYL)ETHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
  • 3-(BENZENESULFONYL)-N-[2-(4-FLUOROPHENYL)ETHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE

Uniqueness

3-(BENZENESULFONYL)-N-[2-(4-CHLOROPHENYL)ETHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is unique due to the presence of the chlorophenyl ethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-[2-(4-chlorophenyl)ethyl]triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN5O2S/c24-17-12-10-16(11-13-17)14-15-25-21-19-8-4-5-9-20(19)29-22(26-21)23(27-28-29)32(30,31)18-6-2-1-3-7-18/h1-13H,14-15H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZNLFQIXPJOCPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCCC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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